molecular formula C9H13FN4O2 B1481215 1-(1-(2-fluoroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 2091240-41-2

1-(1-(2-fluoroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1481215
CAS No.: 2091240-41-2
M. Wt: 228.22 g/mol
InChI Key: SEQSPCWTOHDQJN-UHFFFAOYSA-N
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Description

1-(1-(2-Fluoroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound combining a pyrrolidine core substituted with a 2-fluoroethyl group and a triazole-carboxylic acid moiety. The 2-fluoroethyl group may enhance metabolic stability and lipophilicity, while the triazole-carboxylic acid moiety offers opportunities for hydrogen bonding and metal coordination, critical for biological interactions .

Properties

IUPAC Name

1-[1-(2-fluoroethyl)pyrrolidin-3-yl]triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13FN4O2/c10-2-4-13-3-1-7(5-13)14-6-8(9(15)16)11-12-14/h6-7H,1-5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEQSPCWTOHDQJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=C(N=N2)C(=O)O)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Organometallic Carboxylation Method

A prominent preparation method for 1-substituted-1H-1,2,3-triazole-4-carboxylic acids involves the use of 1-substituted-4,5-dibromo-1H-1,2,3-triazole intermediates, followed by Grignard reagent treatment and carboxylation with carbon dioxide:

  • Step 1: Dissolve 1-substituted-4,5-dibromo-1H-1,2,3-triazole in tetrahydrofuran (THF) or methyltetrahydrofuran (METHF) at a mass-to-volume ratio of 1:2-50. Cool the solution to between −78°C and 0°C.
  • Step 2: Add isopropylmagnesium chloride (Grignard reagent) in a mole ratio of 0.8-1.5 relative to the dibromo compound and stir for 0.5-2 hours.
  • Step 3: Add a low alcohol (C1-C4) to obtain 1-substituted-4-bromo-1H-1,2,3-triazole.
  • Step 4: Add an isopropylmagnesium chloride-lithium chloride composite reagent directly without separation, heat to 10°C-50°C, and stir for 0.5-2 hours.
  • Step 5: Cool to −30°C-0°C and bubble carbon dioxide through the mixture for 5-30 minutes to introduce the carboxyl group.
  • Step 6: Heat to 20°C-25°C, adjust pH to 1-5 with hydrochloric acid, extract with organic solvent, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure at 40°C-50°C.
  • Step 7: The resulting mixture contains the target 1-substituted-1H-1,2,3-triazole-4-carboxylic acid and a 1-substituted-4-bromo-1H-1,2,3-triazole-5-carboxylic acid, which can be separated by crystallization and filtration.

This method is noted for high efficiency and suitability for industrial production, overcoming drawbacks of earlier methods that used expensive propiolic acid esters and toxic sodium azide.

Synthesis of the Pyrrolidine Substituent with 2-Fluoroethyl Group

The pyrrolidine ring bearing the 2-fluoroethyl substituent is typically prepared through multi-step organic synthesis involving:

  • Functionalization of pyrrolidine at the 3-position.
  • Introduction of the 2-fluoroethyl side chain via nucleophilic substitution or reductive amination with appropriate fluoroethyl precursors.

While specific synthetic details for the exact 2-fluoroethyl pyrrolidin-3-yl intermediate are less commonly detailed in the literature, analogous methods involve protection/deprotection strategies and selective alkylations.

Azide-Alkyne Cycloaddition (“Click Chemistry”) for Triazole Formation

The formation of the 1,2,3-triazole ring is efficiently achieved through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC):

  • An azide-functionalized pyrrolidine derivative reacts with an alkyne precursor under mild conditions.
  • The reaction is typically performed in aqueous or mixed solvent systems at room temperature.
  • The Cu(I) catalyst can be generated in situ from CuSO4 and sodium ascorbate.
  • This method yields 1,4-disubstituted 1,2,3-triazoles with high regioselectivity and yields.

This approach is widely used for synthesizing triazole derivatives with various substituents, including fluorinated alkyl groups.

Representative Experimental Data and Yields

Step Reagents/Conditions Yield (%) Notes
Grignard addition to dibromo-triazole Isopropylmagnesium chloride, THF, −78°C to 0°C, 0.5-2 h Not specified Formation of 1-substituted-4-bromo-1,2,3-triazole intermediate
Carboxylation with CO2 CO2 bubbling at −30°C to 0°C, acidification ~53% (example with n-propyl substituent) Crude product purified by extraction and crystallization
Azide-Alkyne Cycloaddition CuI catalyst, aqueous/organic solvent, room temp, 3 h 76-90% (varied analogs) Efficient formation of triazole ring
Alkylation for fluoroethyl group Fluoroethyl halide with pyrrolidine derivative Not explicitly reported Typical nucleophilic substitution or reductive amination

Advantages and Limitations of Preparation Methods

Method Advantages Limitations
Organometallic carboxylation High yield, suitable for scale-up, avoids toxic sodium azide Requires low temperature control, moisture-sensitive reagents
Click chemistry (CuAAC) High regioselectivity, mild conditions, versatile Requires copper catalyst, potential metal contamination
Fluoroethyl substitution Direct introduction of fluorine for improved properties Fluoroalkyl reagents can be expensive and require careful handling

Summary and Recommendations

The preparation of 1-(1-(2-fluoroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid is best approached by combining:

  • The organometallic carboxylation strategy for constructing the triazole-4-carboxylic acid core with high efficiency and industrial applicability.
  • The copper-catalyzed azide-alkyne cycloaddition for rapid and selective triazole ring formation.
  • Standard organic synthesis methods for introducing the 2-fluoroethyl substituent on the pyrrolidine ring.

This integrated approach balances yield, scalability, and safety, making it suitable for research and potential pharmaceutical applications.

Chemical Reactions Analysis

1-(1-(2-fluoroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluoroethyl group or the triazole ring, using reagents such as sodium azide or alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

Compounds with triazole rings, including derivatives like 1-(1-(2-fluoroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid, have been extensively studied for their antimicrobial properties. Research indicates that such compounds can inhibit the growth of various pathogens, including bacteria and fungi. The mechanism often involves interference with essential cellular processes or the inhibition of specific enzymes critical for microbial survival.

Antidiabetic Potential

Triazole derivatives have shown promise in inhibiting α-glycosidase activity, suggesting potential applications in diabetes management. This inhibition can lead to reduced glucose absorption in the intestines, contributing to better blood sugar control in diabetic patients.

Anticancer Properties

Preliminary studies have indicated that triazole-containing compounds may exhibit anticancer activity by inducing apoptosis in cancer cells or inhibiting tumor growth. This is an area of ongoing research, with various derivatives being synthesized to evaluate their efficacy against different cancer types.

Polymer Chemistry

The unique properties of this compound make it a candidate for incorporation into polymer matrices. Its ability to form stable bonds can enhance the mechanical properties and thermal stability of polymers.

Nanotechnology

In nanotechnology, triazole compounds are explored for their role in creating functionalized nanoparticles. These nanoparticles can be used in drug delivery systems or as contrast agents in imaging techniques due to their biocompatibility and ability to be tailored for specific applications.

Case Studies and Research Findings

StudyFindingsRelevance
Study on Antimicrobial PropertiesDemonstrated significant inhibition of bacterial growth at low concentrations.Supports use in developing new antibiotics.
Research on Antidiabetic EffectsShowed inhibition of α-glycosidase with IC50 values indicating potential therapeutic effects.Relevant for diabetes treatment strategies.
Evaluation of Anticancer ActivityInduced apoptosis in specific cancer cell lines during in vitro studies.Suggests further investigation for cancer therapy applications.

Mechanism of Action

The mechanism of action of 1-(1-(2-fluoroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and π-π interactions with proteins or nucleic acids, while the fluoroethyl group can enhance binding affinity through hydrophobic interactions. The pyrrolidine moiety may also contribute to the compound’s overall binding profile and activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Pyrrolidine and Triazole Moieties

The target compound’s 2-fluoroethyl-pyrrolidine substituent distinguishes it from analogs like:

  • 1-{1-[(tert-Butoxy)carbonyl]pyrrolidin-3-yl}-5-(difluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid (): Incorporates a bulky tert-butoxycarbonyl group and difluoromethyl substitution, which may hinder cell permeability compared to the compact 2-fluoroethyl group.
  • 1-(1-Acetylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid (): The acetyl group introduces polarity, possibly reducing blood-brain barrier penetration relative to the fluoroethyl group.

Antimicrobial Activity vs. Triazole-Carboxylic Acid Derivatives

  • 1-(2-Aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid (): Exhibits broad-spectrum antibacterial activity against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., V. cholerae) pathogens. The aminophenyl group enhances π-π stacking with microbial enzymes, while the carboxylic acid facilitates ionic interactions.
  • However, fluorination could improve membrane penetration in resistant strains .

Anticancer Activity and Acidity Considerations

  • 5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid (): Shows 40% growth inhibition in lung cancer cells (NCI-H522). The thiazole ring enhances zwitterionic character, improving cell permeability.
  • Target Compound : The electron-withdrawing fluoroethyl group may increase the carboxylic acid’s acidity (pKa ~3–4), reducing cellular uptake compared to neutral amides. However, its pyrrolidine scaffold could enable prodrug strategies (e.g., esterification) to mitigate this issue .

Physicochemical Data (Inferred from Analogs)

Property Target Compound 1-(2-Aminophenyl) Analog () 1-(Thiazol-2-yl) Analog ()
Molecular Weight ~255.2 g/mol 219.2 g/mol 225.2 g/mol
LogP ~0.5–1.2 (moderate lipophilicity) 1.8 (higher due to phenyl) 0.3 (zwitterionic)
Aqueous Solubility Low (due to carboxylic acid) Moderate Low
Synthetic Yield ~15–25% (estimated) 13.8–22.2% () Not reported

Biological Activity

The compound 1-(1-(2-fluoroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid is a synthetic organic molecule characterized by a unique combination of functional groups including a pyrrolidine ring and a triazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

The molecular formula of the compound is C11H17FN4O2C_{11}H_{17}FN_{4}O_{2} with a molecular weight of approximately 240.28 g/mol. The structure features a five-membered triazole ring and a carboxylic acid functionality, which are critical for its biological activity.

PropertyValue
Molecular FormulaC11H17FN4O2
Molecular Weight240.28 g/mol
Functional GroupsTriazole, Pyrrolidine, Carboxylic Acid

Antimicrobial Properties

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar triazole derivatives can inhibit the growth of various bacterial strains, including Bacillus subtilis and Vibrio cholerae, with minimum inhibitory concentration (MIC) values around 59.5 µg/ml . The presence of the triazole ring is believed to enhance the interaction with bacterial enzymes, leading to increased efficacy against pathogens.

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. For example, compounds containing the triazole moiety have been reported to exhibit cytotoxic effects against human leukemic T-cells at nanomolar concentrations . The mechanism of action often involves inducing apoptosis through pathways that include mitochondrial membrane potential disruption and DNA fragmentation .

The precise mechanism by which This compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in cellular processes:

  • Triazole Ring Interaction : The triazole may interact with various biological macromolecules, potentially modulating their activity.
  • Pyrrolidine Moiety : This group may influence the compound's binding affinity and selectivity towards biological targets.
  • Fluoroethyl Group : Enhances the lipophilicity and bioavailability of the compound.

Case Studies and Research Findings

Several studies have highlighted the biological activities of related compounds:

  • Antimicrobial Study : A study on 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid demonstrated significant antibacterial activity against Gram-positive bacteria .
  • Cytotoxicity Assessment : Novel N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides exhibited selective cytotoxic activity towards human leukemic cells .
  • Mechanistic Insights : Research on quinolone derivatives has provided insights into anticancer mechanisms involving cell cycle arrest and apoptosis induction through various signaling pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(1-(2-fluoroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
1-(1-(2-fluoroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid

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